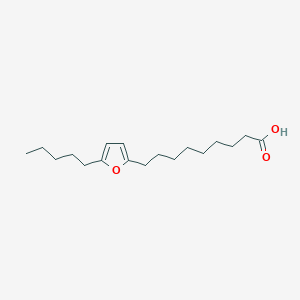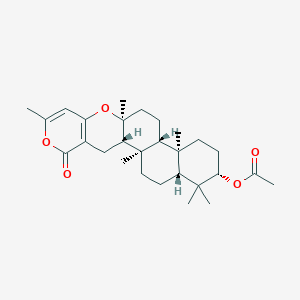
Chevalone B
Vue d'ensemble
Description
Chevalone B est un composé méroterpénoïde isolé de l'extrait d'acétate d'éthyle du champignon associé à l'éponge marine Aspergillus similanensis. Il a montré une activité antimicrobienne significative contre les bactéries Gram-positives et Gram-négatives, Candida albicans, et les souches multirésistantes de l'environnement . La structure de this compound a été confirmée par spectroscopie RMN 1D et 2D .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Chevalone B est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. La principale source est le champignon associé à l'éponge marine Aspergillus similanensis. Le processus d'extraction implique l'utilisation d'acétate d'éthyle pour obtenir le composé à partir de la culture fongique .
Méthodes de Production Industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour this compound. Le composé est principalement produit dans les laboratoires de recherche par extraction à partir de cultures fongiques .
Analyse Des Réactions Chimiques
Types de Réactions : Chevalone B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et Conditions Communs :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour introduire différents groupes fonctionnels.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique en raison de ses propriétés antimicrobiennes :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des méroterpénoïdes.
Biologie : Investigations sur son rôle dans l'inhibition de la croissance de divers micro-organismes.
Médecine : Applications potentielles dans le développement de nouveaux agents antimicrobiens pour lutter contre les souches bactériennes résistantes.
Industrie : Utilisation potentielle dans le développement de nouveaux revêtements et matériaux antimicrobiens
5. Mécanisme d'Action
This compound exerce ses effets antimicrobiens en perturbant l'intégrité de la membrane cellulaire des bactéries et des champignons. Cette perturbation conduit à la lyse et à la mort cellulaire. Les cibles moléculaires et les voies impliquées sont encore à l'étude, mais on pense que this compound interagit avec les lipides et les protéines membranaires .
Applications De Recherche Scientifique
Chevalone B has a wide range of scientific research applications due to its antimicrobial properties :
Chemistry: Used as a model compound to study meroterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting the growth of various microorganisms.
Medicine: Potential applications in developing new antimicrobial agents to combat resistant bacterial strains.
Industry: Potential use in developing new antimicrobial coatings and materials
Mécanisme D'action
Chevalone B exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi. This disruption leads to cell lysis and death. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interacts with membrane lipids and proteins .
Comparaison Avec Des Composés Similaires
Chevalone B fait partie d'une famille plus large de méroterpénoïdes, qui comprend des composés tels que Chevalone A, Chevalone C et Chevalone E . Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques. Par exemple :
Chevalone A : Connu pour son activité antimalarique.
Chevalone C : Exhibe une activité antimycobactérienne.
Chevalone E : Améliore l'effet antibiotique de l'oxacilline contre Staphylococcus aureus résistant à la méthicilline
Propriétés
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?
A1: this compound is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]
Q2: Does this compound exhibit any biological activity?
A2: While some studies indicate weak antibacterial activity, this compound generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.
Q3: What is known about the structure of this compound?
A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that this compound is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []
Q4: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?
A4: While the provided research doesn't explicitly detail SAR studies on this compound, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on this compound's activity.
Q5: What analytical techniques are used to characterize and study this compound?
A5: Researchers utilize a combination of techniques for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []
- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of this compound. [, ]
- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


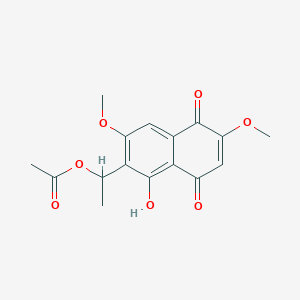
![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)
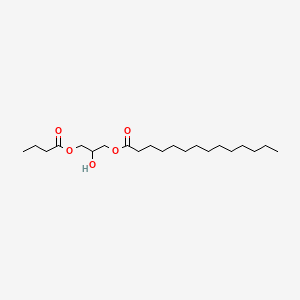
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
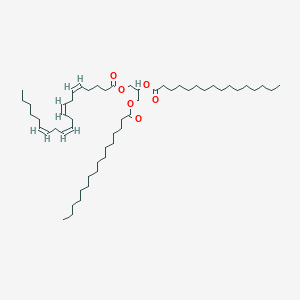
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
